4-(Dibenzylamino)benzaldehyde-N,N-diphenylhydrazone

Catalog No.
S1920684
CAS No.
85171-94-4
M.F
C33H29N3
M. Wt
467.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Dibenzylamino)benzaldehyde-N,N-diphenylhydrazon...

CAS Number

85171-94-4

Product Name

4-(Dibenzylamino)benzaldehyde-N,N-diphenylhydrazone

IUPAC Name

N,N-dibenzyl-4-[(E)-(diphenylhydrazinylidene)methyl]aniline

Molecular Formula

C33H29N3

Molecular Weight

467.6 g/mol

InChI

InChI=1S/C33H29N3/c1-5-13-29(14-6-1)26-35(27-30-15-7-2-8-16-30)31-23-21-28(22-24-31)25-34-36(32-17-9-3-10-18-32)33-19-11-4-12-20-33/h1-25H,26-27H2/b34-25+

InChI Key

IRKBOPBCDTWDDY-YQCHCMBFSA-N

SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=CC=C(C=C3)C=NN(C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=CC=C(C=C3)C=NN(C4=CC=CC=C4)C5=CC=CC=C5

Isomeric SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=CC=C(C=C3)/C=N/N(C4=CC=CC=C4)C5=CC=CC=C5

Organic Photoconductors

Non-Linear Optics (NLO) Applications

Summary of the Application: Non-linear optics (NLO) is the branch of optics that describes the behavior of light in non-linear media, that is, media in which the polarization density P responds non-linearly to the electric field E of the light. The non-linear response of the medium can give rise to a host of interesting phenomena .

Methods of Application: “4-(Dibenzylamino)benzaldehyde-N,N-diphenylhydrazone” can be used as a charge transporting molecule in NLO applications . This involves incorporating the compound into an optical device where it interacts with light.

4-(Dibenzylamino)benzaldehyde-N,N-diphenylhydrazone is an organic compound belonging to the class of hydrazone derivatives. Information regarding its origin and specific significance in scientific research is currently limited. However, hydrazone derivatives are known to exhibit various functionalities, including forming stable complexes with metal ions [].


Molecular Structure Analysis

The key feature of 4-(Dibenzylamino)benzaldehyde-N,N-diphenylhydrazone's structure is the presence of a hydrazone functional group (C=N-N=C). This group is formed by the condensation of a hydrazine (N₂H₄) with a carbonyl group (C=O). In this case, the hydrazine portion is N,N-diphenylhydrazine [(C₆H₅)₂NNH₂], and the carbonyl group belongs to a 4-dibenzylaminobenzaldehyde molecule []. The dibenzyl substituent ((CH₂C₆H₅)₂) is attached to the para position (4th position) of the benzene ring in the benzaldehyde moiety.


Chemical Reactions Analysis

While specific reactions involving 4-(Dibenzylamino)benzaldehyde-N,N-diphenylhydrazone haven't been documented extensively, its structure suggests potential reactions based on the behavior of hydrazone derivatives:

  • Synthesis: Hydrazone formation typically involves condensation between a hydrazine and a carbonyl compound. A possible synthesis route for 4-(Dibenzylamino)benzaldehyde-N,N-diphenylhydrazone could be:

(C₆H₅CH₂)₂NC₆H₄CHO + (C₆H₅)₂NNH₂ → (C₆H₅)₂NNC(C₆H₄N(CH₂C₆H₅)₂) = NNH(C₆H₅)₂

4-Dibenzylaminobenzaldehyde + N,N-Diphenylhydrazine → 4-(Dibenzylamino)benzaldehyde-N,N-diphenylhydrazone

  • Metal complexation: As mentioned earlier, hydrazone derivatives can form complexes with metal ions. The lone pair electrons on the nitrogens of the hydrazone group can interact with Lewis acidic metal centers []. However, specific complexation reactions involving this particular compound require further investigation.

Physical And Chemical Properties Analysis

  • Solid state: Due to the presence of bulky diphenyl and dibenzyl groups, the compound is likely to be a solid at room temperature.
  • Solubility: The diphenyl and dibenzyl groups might limit solubility in polar solvents like water, but improve solubility in non-polar organic solvents.
  • Melting point and boiling point: These values are expected to be relatively high due to the large size and the presence of multiple aromatic rings in the molecule.

XLogP3

8.3

Wikipedia

4-(Dibenzylamino)benzaldehyde-N,N-diphenylhydrazone

Dates

Modify: 2023-08-16

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